molecular formula C18H20N2O3 B5795053 N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B5795053
M. Wt: 312.4 g/mol
InChI Key: IUFAKVJJVDFANJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide is an organic compound with the molecular formula C18H21NO3. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to an ethylphenoxy acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form N-(4-acetylamino)phenol.

    Etherification: The acetylated product is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate to form the ether linkage.

    Amidation: Finally, the intermediate product is reacted with chloroacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy and ethyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino-phenyl)-2-phenoxy-acetamide
  • N-(4-acetylamino-phenyl)-2-chloro-acetamide
  • N-(4-acetylamino-phenyl)-2-(2-tert-butylphenoxy)-acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-14-4-10-17(11-5-14)23-12-18(22)20-16-8-6-15(7-9-16)19-13(2)21/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFAKVJJVDFANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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